molecular formula C19H20N2O4S2 B2622292 2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole CAS No. 2034562-43-9

2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole

Cat. No.: B2622292
CAS No.: 2034562-43-9
M. Wt: 404.5
InChI Key: SJJXUDPZJQNDSK-UHFFFAOYSA-N
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Description

2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole is a complex organic compound that features a unique combination of functional groups, including an oxazole ring, a piperidine moiety, and a thiophene group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole typically involves multi-step organic reactions. One common approach includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the piperidine and thiophene groups via nucleophilic substitution and coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and solvents like toluene or dichloromethane.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, potentially yielding amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Used in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction cascades, leading to various cellular responses.

Comparison with Similar Compounds

  • 2-Methyl-4-(4-((4-(thiophen-2-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole
  • 2-Methyl-4-(4-((4-(furan-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole
  • 2-Methyl-4-(4-((4-(pyridin-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole

Uniqueness: The uniqueness of 2-Methyl-4-(4-((4-(thiophen-3-yloxy)piperidin-1-yl)sulfonyl)phenyl)oxazole lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene group, in particular, may enhance its pharmacological properties compared to similar compounds with different heterocyclic moieties.

Properties

IUPAC Name

2-methyl-4-[4-(4-thiophen-3-yloxypiperidin-1-yl)sulfonylphenyl]-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S2/c1-14-20-19(12-24-14)15-2-4-18(5-3-15)27(22,23)21-9-6-16(7-10-21)25-17-8-11-26-13-17/h2-5,8,11-13,16H,6-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJXUDPZJQNDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC(CC3)OC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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